Step 1: Reaction of a thiourea or thiosemicarbazide derivative with an alpha-haloester, such as ethyl chloroacetate, to form a substituted thiazolidinone ring. This reaction typically requires a base, like triethylamine, and can be carried out in various solvents, including ethanol or DMF [].
Step 2: The resulting thiazolidinone can be further functionalized through reactions with various electrophiles. For example, reaction with an aldehyde or ketone can yield a 5-arylidene or 5-alkylidene derivative, respectively [].
Step 3: Further modifications, such as the introduction of hydrazones or other functional groups, can be achieved through subsequent reactions with appropriate reagents [, ].
Mechanism of Action
Enzyme inhibition: Many thiazolidinones are known to inhibit enzymes involved in various metabolic pathways. For instance, some exhibit potent aldose reductase inhibitory activity [], suggesting potential applications in treating diabetic complications.
Applications
Medicinal Chemistry: These compounds are extensively studied for their therapeutic potential in various diseases. For example, they have shown promising activity against bacterial [, ], fungal [, ], and cancer cell lines [], highlighting their potential as lead compounds for drug development.
Related Compounds
Compound Description: This compound is a newly synthesized derivative featuring a methyl acetate group at the 5-ylidene position of the thiazolidinone ring. It was synthesized via a thia-Michael reaction using dimethyl acetylenedicarboxylate. []
Relevance: This compound shares a core 4-oxo-1,3-thiazolidin-5-ylidene structure with the target compound, 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid. The primary structural difference lies in the substituents at the 2- and 3-positions of the thiazolidinone ring. This compound exemplifies a modification strategy on the core structure, potentially impacting its chemical and biological properties. []
Compound Description: This group of compounds features an arylmethylidene group at the 5-position of the thiazolidinone ring and a thioxo group at the 2-position. These compounds exist as E/Z isomers due to the exocyclic double bond. They were synthesized by reacting 2-thioxo-1,3-thiazolidin-4-one with substituted salicylaldehydes. []
Relevance: These compounds, like 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid, contain the core thiazolidinone structure. The variations lie in the substituent at the 5-position (arylmethylidene vs. substituted acetic acid) and the presence of a thioxo group instead of an oxo group at the 2-position. Exploring these structural modifications allows for understanding the structure-activity relationship within this class of compounds. []
Compound Description: This class of compounds are disulfides featuring two benzopyranone units connected by a disulfide bridge. They were obtained as byproducts during the synthesis of E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones. []
Relevance: While these compounds do not share the core thiazolidinone structure with 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid, their co-occurrence in the reaction with E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones suggests a potential for shared synthetic pathways or mechanisms. []
Compound Description: These compounds are a series of thiazolidinone derivatives containing a succinimide group linked to the acetate substituent at the 5-position. They exhibit notable antimicrobial activity against various bacteria and fungi. []
Relevance: The core thiazolidinone ring and the acetate substituent at the 5-position link these compounds to 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid. The structural variations, including the succinimide group and the substituted amino group at the 3-position, provide insights into potential modifications for altering biological activity, specifically exploring antimicrobial properties. []
Compound Description: These compounds feature an imido ester group at the 5-position of the thiazolidinone ring and a nicotinamido group at the 3-position. They were synthesized aiming to explore their antifungal and antibacterial properties. []
Relevance: Sharing the core thiazolidinone ring and an acetic acid derivative at the 5-position connects these compounds to 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid. The imido ester and nicotinamido substituents highlight potential modifications for enhancing antimicrobial activity within this class of compounds. []
Compound Description: This series of compounds features a methyl acetate group linked to the thiazolidinone ring through a phenoxy linker at the 2-position. These compounds were synthesized as part of a broader exploration of 4-oxo-1,3-thiazolidines for their diverse biological activities. []
Relevance: These compounds share the 4-oxo-1,3-thiazolidine core structure with 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid. The presence of a phenoxy linker and the different substituents at the 2-position compared to the target compound highlight modifications that can be made to the basic structure and provide insights into potential structure-activity relationships. []
Compound Description: This compound serves as a key intermediate in synthesizing various thiazolo[3,2-a]pyridine derivatives, which are investigated for their potential as aldose reductase inhibitors. []
Relevance: This compound shares the thiazolidin-4-one core structure with 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid. The differences in the substituents at the 2- and 5-positions indicate potential synthetic pathways and modifications for generating diverse libraries of compounds based on the thiazolidinone scaffold, particularly for exploring their biological activities, such as aldose reductase inhibition. []
Compound Description: These compounds are a series of bicyclic thiazolidinones featuring an arylacetamide group at the 5-position of one thiazolidinone ring. They were synthesized and evaluated for their anticancer activity against various cancer cell lines. []
Relevance: These compounds share a significant structural similarity with 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid. They both contain a central 4-oxothiazolidin-2-ylidene-hydrazono moiety. The main difference lies in the presence of an arylacetamide group instead of a carboxylic acid group at the 5-position of one thiazolidinone ring. This difference highlights a potential area for modification in the design of new thiazolidinone derivatives with potential anticancer activity. []
Compound Description: This series of compounds also belongs to the bicyclic thiazolidinones class and possesses a 2-oxo-2-aryl-ethyl group at the 5-position of one thiazolidinone ring. They were synthesized along with 2-{4-oxo-2-[(4-oxothiazolidin-2-ylidene)-hydrazono]-thiazolidin-5-yl}-N-arylacetamides and evaluated for their anticancer activity. []
Relevance: Similar to the previous group, these compounds share the central 4-oxothiazolidin-2-ylidene-hydrazono moiety with 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid, with the difference being the 2-oxo-2-aryl-ethyl group instead of a carboxylic acid group. This emphasizes the importance of the central moiety for potential anticancer activity and suggests that modifications at the 5-position could be explored to fine-tune the activity profile. []
Compound Description: This compound is a potent and selective agonist of the human GPR35 receptor. It exhibits marked species selectivity for human GPR35, making it a valuable tool for studying the receptor's role in various physiological processes. []
Relevance: This compound, while structurally distinct from 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid, exemplifies the diversity of biological activities that can be achieved with modifications on a thiazolidinone scaffold. The presence of the 4-oxo-1,3-thiazolidin-5-ylidene moiety highlights a potentially important pharmacophore for interacting with biological targets. The compound's selectivity for human GPR35 further emphasizes the potential for tailoring the selectivity and activity of these compounds through structural modifications. []
Compound Description: This compound is derived from the reaction of ketene with a substituted guanidine. Its structure elucidation involved analyzing its hydrolysis product, 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione. []
Relevance: Although structurally distinct from the target compound, the study of this compound and its derivatives highlights the reactivity of related heterocyclic systems and the potential for forming complex structures through reactions with ketene. This knowledge can be applied to explore the reactivity and potential transformations of 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid and related compounds. []
Compound Description: Also known as FTY720, this compound is a sphingosine 1-phosphate (S1P) receptor modulator. It is investigated in combination with other agents for treating degenerative brain diseases. []
Relevance: While structurally distinct from 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid, its presence in a study related to treating degenerative brain diseases highlights the broader context of exploring diverse chemical entities for therapeutic applications in neurodegenerative disorders. This emphasizes the importance of continued research and development of novel compounds, including those structurally related to the target compound, for addressing unmet medical needs in this area. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.